Cas no 84395-66-4 (4-(3,3-dimethylbut-1-en-1-yl)morpholine)

4-(3,3-dimethylbut-1-en-1-yl)morpholine is a versatile organic compound featuring a morpholine ring substituted with a 3,3-dimethylbut-1-ene group. This compound offers significant advantages in organic synthesis due to its unique structure, which facilitates various transformations, including nucleophilic and electrophilic aromatic substitutions. Its stability and reactivity make it an ideal building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
4-(3,3-dimethylbut-1-en-1-yl)morpholine structure
84395-66-4 structure
商品名:4-(3,3-dimethylbut-1-en-1-yl)morpholine
CAS番号:84395-66-4
MF:C10H19NO
メガワット:169.263962984085
CID:5249320

4-(3,3-dimethylbut-1-en-1-yl)morpholine 化学的及び物理的性質

名前と識別子

    • Morpholine, 4-[(1E)-3,3-dimethyl-1-buten-1-yl]-
    • 4-(3,3-dimethylbut-1-en-1-yl)morpholine
    • インチ: 1S/C10H19NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-5H,6-9H2,1-3H3/b5-4+
    • InChIKey: FISWWVHFOFXEDA-SNAWJCMRSA-N
    • ほほえんだ: N1(/C=C/C(C)(C)C)CCOCC1

4-(3,3-dimethylbut-1-en-1-yl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-255702-1.0g
4-(3,3-dimethylbut-1-en-1-yl)morpholine
84395-66-4
1.0g
$0.0 2023-03-01
Enamine
EN300-255702-1g
4-(3,3-dimethylbut-1-en-1-yl)morpholine
84395-66-4
1g
$0.0 2023-09-14

4-(3,3-dimethylbut-1-en-1-yl)morpholine 関連文献

4-(3,3-dimethylbut-1-en-1-yl)morpholineに関する追加情報

Chemical Profile of 4-(3,3-dimethylbut-1-en-1-yl)morpholine (CAS No. 84395-66-4)

4-(3,3-dimethylbut-1-en-1-yl)morpholine, identified by its Chemical Abstracts Service (CAS) number 84395-66-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a morpholine ring substituted with a 3,3-dimethylbut-1-en-1-yl side chain, has garnered attention due to its unique structural and functional properties. The combination of the morpholine scaffold, known for its versatility in drug design, and the unsaturated alkyl group introduces intriguing possibilities for biological activity and interaction with target molecules.

The morpholine moiety is a prominent pharmacophore in medicinal chemistry, widely recognized for its ability to enhance solubility, improve metabolic stability, and modulate receptor binding. Its presence in 4-(3,3-dimethylbut-1-en-1-yl)morpholine suggests potential applications in developing novel therapeutic agents. The 3,3-dimethylbut-1-en-1-yl group, on the other hand, introduces a bulky hydrophobic region that can influence the compound's pharmacokinetic profile and binding affinity. This dual nature makes the compound a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with greater accuracy. Studies have indicated that the spatial arrangement of the morpholine ring and the 3,3-dimethylbut-1-en-1-yl side chain could play a crucial role in determining the compound's interactions with biological targets. The unsaturated bond in the side chain may facilitate hydrogen bonding or π-stacking interactions, which are critical for drug-receptor binding. These insights have guided experimental efforts to optimize the structure for improved efficacy.

In the context of pharmaceutical development, 4-(3,3-dimethylbut-1-en-1-yl)morpholine has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The morpholine ring's ability to engage with biological targets such as enzymes and receptors has been a focal point of interest. Additionally, the alkyl substituent's influence on blood-brain barrier penetration and oral bioavailability remains an area of active research.

The synthesis of 4-(3,3-dimethylbut-1-en-1-yl)morpholine presents unique challenges due to the complexity of its structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. Recent methodologies have focused on leveraging transition metal catalysis to streamline these reactions, thereby improving efficiency and reducing byproduct formation. Such advancements not only facilitate laboratory-scale production but also hold promise for large-scale manufacturing if scalability can be demonstrated.

Evaluation of 4-(3,3-dimethylbut-1-en-1-yl)morpholine in preclinical models has provided valuable insights into its pharmacological profile. In vitro assays have shown potential interactions with enzymes such as cytochrome P450 isoforms, which are critical for drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosing regimens. Furthermore, animal studies have begun to explore the compound's behavioral effects and potential therapeutic benefits in models of neurological dysfunction.

The future direction of research on 4-(3,3-dimethylbut-1-en-1-yl)morpholine is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. Integration of experimental data with computational predictions will be key to unraveling the compound's full potential. As our understanding of biological systems continues to evolve, so too will our ability to harness molecules like this one for therapeutic purposes. The unique combination of structural features inherent in 4-(3,3-dimethylbut-1-en-1-yl)morpholine positions it as a compelling subject for ongoing investigation.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) will be essential as this compound moves further into clinical development. Robust analytical methods must be established to confirm its identity and purity at each stage of production. Collaborative efforts between industry and regulatory agencies will help navigate these requirements efficiently. Ultimately, successful translation from bench to market will depend on demonstrating consistent quality control measures alongside compelling evidence of therapeutic benefit.

The broader impact of studying compounds like 4-(3,3-dimethylbut-1-en-1-ylmorpholine) extends beyond individual drug development projects; it contributes to our fundamental understanding of how structural modifications influence biological activity. This knowledge can be applied across multiple therapeutic areas where similar scaffolds are being explored – from oncology to central nervous system disorders – fostering innovation through rational design principles rooted in mechanistic insights.

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